Glycyl-dl-serine

Catalog No.
S750447
CAS No.
687-38-7
M.F
C5H10N2O4
M. Wt
162.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glycyl-dl-serine

CAS Number

687-38-7

Product Name

Glycyl-dl-serine

IUPAC Name

2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)

InChI Key

BCCRXDTUTZHDEU-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)NC(=O)CN)O

Synonyms

glycylserine, GlySer

Canonical SMILES

C(C(C(=O)O)NC(=O)CN)O

The exact mass of the compound Glycyl-dl-serine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524160. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Glycyl-dl-serine (CAS: 687-38-7) is a synthetic dipeptide composed of glycine and a racemic mixture of serine. As a low-molecular-weight, hydrophilic peptide, it serves as a critical structural motif and model compound in biochemical research, peptide synthesis, and coordination chemistry. In procurement and material selection contexts, its value is defined by its high aqueous solubility, specific metal-ion chelation capabilities, and the reactive hydroxyl group on the serine residue. Unlike simpler aliphatic dipeptides, the presence of both hydrogen-bond donating and accepting sites on the side chain fundamentally alters its thermodynamic solvation profile, its interaction with metal catalysts, and its ability to stabilize macromolecular structures [1].

Substituting Glycyl-dl-serine with simpler analogs like Glycylglycine (Gly-Gly) or hydrophobic dipeptides like Glycyl-L-leucine results in the loss of the critical serine hydroxyl group, fundamentally altering the molecule's chemical reactivity and physical interactions. In metal-promoted hydrolysis or cleavage assays, the absence of this hydroxyl group eliminates the intramolecular autocatalytic pathway, forcing reactions to rely on slower or strictly pH-dependent mechanisms [1]. Furthermore, in formulation and preservation applications, lacking the extended hydrogen-bonding network of the serine side chain strips the dipeptide of its cryoprotective properties, leading to rapid denaturation of target proteins under freezing conditions [2]. Finally, replacing the DL-racemate with enantiopure Glycyl-L-serine introduces unnecessary procurement costs in industrial or bulk physical chemistry applications where stereospecificity is not a functional requirement.

Intramolecular Autocatalysis in Metal-Promoted Hydrolysis

In studies of copper(II)-cis,cis-1,3,5-triaminocyclohexane[Cu(II)TACH] complex-promoted hydrolysis of dipeptides, Glycyl-dl-serine demonstrates a distinct mechanistic advantage over simpler analogs. While Glycylglycine and Glycyl-L-leucine undergo hydrolysis primarily via an OH(-)-dependent pathway, Glycyl-dl-serine uniquely prefers an OH(-)-independent path. This accelerated cleavage is driven by the intramolecular autocatalysis of the hydroxyl group in the serine residue, which is further accelerated by metal coordination[1].

Evidence DimensionHydrolysis pathway preference in Cu(II)TACH-promoted cleavage
Target Compound DataPrefers an OH(-)-independent autocatalytic pathway
Comparator Or BaselineGlycylglycine and Glycyl-L-leucine (Prefer an OH(-)-dependent pathway)
Quantified DifferenceMechanistic shift from OH(-)-dependent cleavage to an accelerated OH(-)-independent autocatalytic cleavage
ConditionspH 7-10, 70°C, in the presence of Cu(II)TACH complex

For researchers designing metal-responsive degradable materials or studying peptidase models, this autocatalytic feature enables rapid, pH-independent peptide cleavage that simpler dipeptides cannot achieve.

Superior Cryoprotection of Muscle Proteins During Frozen Storage

The serine hydroxyl group in Glycyl-dl-serine significantly enhances its ability to stabilize macromolecular structures under freezing conditions compared to baseline dipeptides. In an in vitro model test system evaluating the freezing denaturation of carp actomyosin at -30°C over 4 to 8 weeks, Glycyl-dl-serine exhibited a moderate cryoprotective effect, successfully mitigating protein denaturation. In stark contrast, Glycylglycine demonstrated little to no protective effect under the identical thermal stress conditions [1].

Evidence DimensionPrevention of actomyosin freezing denaturation
Target Compound DataModerate cryoprotective effect
Comparator Or BaselineGlycylglycine (Little or no cryoprotective effect)
Quantified DifferenceSignificant retention of protein stability vs. near-total failure of protection
ConditionsCarp actomyosin stored at -30°C for 4 to 8 weeks

In food science, surimi processing, or biologics preservation, selecting Glycyl-dl-serine over Glycylglycine provides essential protection against freeze-induced protein degradation.

Precise Volume Changes During Formic Acid Deformylation

Glycyl-dl-serine serves as a precise model for understanding the thermodynamics of deprotection in peptide synthesis. Dilatometer experiments on formic acid-treated Glycyl-dl-serine and its O-formyl derivative reveal that the deformylating process involves the splitting of the formamide bond in the O-acyl formed structure. The volume change accompanying this deformylation aligns with the ~15.3-15.7 ml per equivalent base consumed seen in proton transfers, which is quantitatively distinct from the 21.1 ml volume change characteristic of an O,N-acyl shift [1].

Evidence DimensionVolume change during structural reactivation/deprotection
Target Compound DataDeformylation volume change (~15.3-15.7 ml/eq base)
Comparator Or BaselineO,N-acyl shift mechanism (21.1 ml/eq base)
Quantified Difference~5.4 to 5.8 ml lower volume change per equivalent base consumed compared to an acyl shift
ConditionsFormic acid-treated peptide models neutralized with secondary phosphate ions

Understanding these precise volumetric and mechanistic differences allows process chemists to accurately monitor and optimize deprotection steps during complex peptide synthesis.

Metalloenzyme Modeling and Cleavage Assays

Leveraging its unique OH(-)-independent autocatalytic hydrolysis pathway, Glycyl-dl-serine is an ideal substrate for studying the kinetics of artificial metallopeptidases and designing metal-responsive degradable peptide linkers [1].

Cryoprotectant Formulations for Biologics and Food Science

Due to its proven ability to prevent the freezing denaturation of actomyosin, this dipeptide is highly suitable as a functional additive in surimi processing, frozen meat preservation, and the stabilization of sensitive protein biologics during cold-chain storage [2].

Thermodynamic Profiling and Deprotection Modeling

As a standard containing both a peptide bond and a reactive hydroxyl side chain, it is frequently used in dilatometry and calorimetry to establish baseline partial molar volumes and accurately model deformylation kinetics during peptide synthesis[3].

Physical Description

Solid

XLogP3

-4.7

LogP

-5.0

Sequence

GS

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7361-43-5
82660-87-5
2789-31-3
687-38-7

Dates

Last modified: 08-15-2023

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